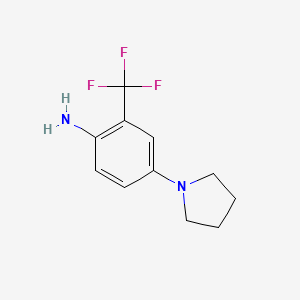

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPAONDJVLHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS: 773899-18-6) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Characterized by a "push-pull" electronic structure—featuring an electron-donating pyrrolidine ring para to the amine and an electron-withdrawing trifluoromethyl group ortho to the amine—this molecule serves as a critical building block for Androgen Receptor Modulators (SARMs), kinase inhibitors, and nuclear receptor ligands. Its unique substitution pattern imparts metabolic stability and modulation of lipophilicity, making it a privileged scaffold in medicinal chemistry.[1][2]

Chemical Identity & Structure

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The trifluoromethyl (

Identification Data

| Parameter | Detail |

| Chemical Name | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline |

| CAS Number | 773899-18-6 |

| Molecular Formula | |

| Molecular Weight | 230.23 g/mol |

| SMILES | NC1=C(C(F)(F)F)C=C(N2CCCC2)C=C1 |

| InChI Key | IFCKLFBKZTYXEA-UHFFFAOYSA-N |

| Appearance | Off-white to pale brown solid |

Physicochemical Profile

The following properties are critical for understanding the compound's behavior in biological systems and synthetic workflows.

| Property | Value (Experimental/Predicted) | Relevance |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |

| Topological Polar Surface Area (TPSA) | 29.26 | Indicates good membrane permeability (Rule of 5 compliant). |

| pKa (Aniline | ~2.5 - 3.0 | The ortho- |

| pKa (Pyrrolidine N) | ~3.5 - 4.5 | Resonance delocalization into the phenyl ring renders this nitrogen weakly basic. |

| Melting Point | 70 - 75 °C | Solid at room temperature; easy to handle.[1] |

| Solubility | DMSO, DCM, Methanol | Low aqueous solubility; requires organic co-solvents for assays. |

Structural & Electronic Analysis

This molecule exhibits a classic Push-Pull electronic system, which dictates its reactivity and stability.[1]

-

The Push (Pyrrolidine): The nitrogen atom of the pyrrolidine ring (position 4) donates electron density into the benzene ring via resonance (+M effect). This activates the ring, particularly at the positions ortho to the pyrrolidine (positions 3 and 5).

-

The Pull (

): The trifluoromethyl group (position 2) is strongly electron-withdrawing via induction (-I effect). It deactivates the position 1 amine, making it less nucleophilic than a standard aniline. -

Steric Occlusion: The bulky

group ortho to the primary amine (

Figure 1: Electronic structure map illustrating the opposing effects of the pyrrolidine and trifluoromethyl groups.[1]

Synthetic Protocols

Two primary routes are established for the synthesis of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. Route A is preferred for scale-up due to lower cost, while Route B is useful for late-stage diversification.[1]

Route A: Nucleophilic Aromatic Substitution ( )

This is the standard industrial route, utilizing the activating power of the nitro group.

Precursors:

Step 1: Substitution

-

Dissolve 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in dry DMSO or DMF.[1]

-

Add Potassium Carbonate (

, 2.0 eq) as a base.[1][5] -

Add Pyrrolidine (1.2 eq) dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 2-4 hours. The color typically shifts to deep yellow/orange.[1]

-

Workup: Pour into ice water. Filter the yellow precipitate (4-(pyrrolidin-1-yl)-1-nitro-2-(trifluoromethyl)benzene).[1]

Step 2: Reduction

-

Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).[1]

-

Add 10% Pd/C catalyst (5 wt%).[1]

-

Stir under Hydrogen atmosphere (

balloon or 1 atm) for 4-12 hours. -

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target aniline.[1]

Route B: Buchwald-Hartwig Cross-Coupling

Used when the fluoro-nitro precursor is unavailable.[1]

Precursors:

Protocol:

-

Combine 4-bromo-2-(trifluoromethyl)aniline (1.0 eq), Pyrrolidine (1.2 eq),

(2 mol%), and BINAP or XPhos (4 mol%) in Toluene. -

Add Sodium tert-butoxide (

, 1.5 eq). -

Heat to 100°C under Argon for 12 hours.

-

Note: This route requires protecting the primary aniline or careful control to prevent over-arylation, though the steric bulk of the ortho-

helps selectivity.[1]

Figure 2: Preferred synthetic pathway via SNAr and nitro reduction.

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, often serving as the "Head" or "Tail" of larger bioactive molecules.

Androgen Receptor Modulators (SARMs)

The 2-trifluoromethyl-4-amino motif is a hallmark of non-steroidal androgen receptor ligands.[1] The pyrrolidine group mimics the steric and lipophilic properties of alkyl chains found in older generation anti-androgens (like bicalutamide) but with improved metabolic stability.

-

Mechanism: The aniline nitrogen forms a hydrogen bond with residue Asn705 in the Androgen Receptor ligand-binding domain, while the

group occupies a hydrophobic pocket, inducing the active conformation.

Kinase Inhibitors

The aniline amine is frequently used to form urea or amide linkages to kinase "hinge-binding" scaffolds (e.g., quinazolines, pyrimidines).

-

Utility: The pyrrolidine tail extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic (PK) properties.

Photo-affinity Probes

Due to the electron-rich nature of the pyrrolidine ring conjugated to the aromatic system, this scaffold can be derivatized into fluorescent probes or photo-affinity labels for target identification studies.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.[1]

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amine is prone to oxidation (browning) upon prolonged exposure to air.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References

-

Combi-Blocks. (2023). Safety Data Sheet: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. Retrieved from

-

Nasrollahzadeh, M., et al. (2021).[6] "Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene derivatives." Journal of Molecular Liquids.

-

BenchChem. (2025).[1][5] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine (Precursor Data). National Library of Medicine.[1]

-

Oakwood Chemical. (2025).[1] Product Information: (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline.

Sources

The Dawn of a New Therapeutic Candidate: A Technical Guide to the Drug Discovery Potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs offers a powerful approach to drug discovery. This technical guide delves into the untapped therapeutic potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline , a compound that elegantly marries the biological significance of the pyrrolidine ring with the pharmacological advantages conferred by the trifluoromethylaniline moiety. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its constituent fragments strongly suggests a promising future in oncology and inflammatory diseases. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining the scientific rationale, potential mechanisms of action, and detailed experimental workflows for unlocking the therapeutic value of this intriguing compound.

Introduction: A Molecule of Rational Design

The structure of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline is a deliberate convergence of two pharmacologically validated scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic drugs, renowned for its ability to impart favorable physicochemical properties and engage in crucial binding interactions with biological targets.[1][2][3][4] Its non-planar, three-dimensional nature allows for a more comprehensive exploration of chemical space compared to its aromatic counterparts.[1][2]

Complementing the pyrrolidine core is the 2-(trifluoromethyl)aniline fragment. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group and is frequently incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity.[5][6][7] Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule. Aniline derivatives, in turn, are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[8]

The strategic placement of the pyrrolidine at the 4-position and the trifluoromethyl group at the 2-position of the aniline ring presents a unique chemical entity with the potential for multifaceted biological activity. This guide will explore the most promising therapeutic avenues for this compound, focusing on oncology and inflammation, and provide a detailed roadmap for its preclinical evaluation.

Predicted Therapeutic Potential and Mechanistic Hypotheses

Based on the extensive literature on related compounds, we hypothesize that 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline possesses significant potential as an anticancer and anti-inflammatory agent.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The presence of both the pyrrolidine and trifluoromethylaniline moieties in numerous anticancer agents provides a strong rationale for investigating this compound in oncology.[9][10][11]

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature aniline or related nitrogen-containing heterocyclic scaffolds. The trifluoromethyl group can enhance binding to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12]

-

Induction of Apoptosis and Cell Cycle Arrest: Structurally related anilinoquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[9]

-

Modulation of Key Signaling Pathways: The compound could potentially interfere with critical cancer-related signaling pathways, such as those regulated by serum response factor (SRF), which has been implicated in hepatocellular carcinoma.[13]

Anti-inflammatory Potential: Quelling the Fire of Inflammation

Pyrrolidine and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesized Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of key pro-inflammatory cytokines like TNF-α and IL-1β from immune cells such as macrophages.[14]

-

COX/LOX Inhibition: Some pyrrole and pyrrolidine derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[11][15]

-

Membrane Stabilization: Anti-inflammatory activity can also be mediated through the stabilization of lysosomal membranes, preventing the release of inflammatory enzymes.[16]

A Roadmap for Preclinical Evaluation: Experimental Protocols

To systematically investigate the therapeutic potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, a tiered approach of in vitro and in vivo assays is recommended.

Synthesis of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

The synthesis of the target compound can be achieved through established methods for the synthesis of aniline derivatives, such as the Buchwald-Hartwig amination or Ullmann condensation, starting from a suitable halogenated 2-(trifluoromethyl)aniline and pyrrolidine.[7][8]

General Synthetic Workflow:

Caption: General workflow for the synthesis of the target compound.

In Vitro Evaluation of Anticancer Activity

A primary assessment of the compound's anticancer potential should be conducted using a panel of human cancer cell lines.

Experimental Protocol: Cancer Cell Line Viability Assay

-

Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel) in their respective recommended media.[10][17][18]

-

Compound Preparation: Prepare a stock solution of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[19]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Data Presentation: IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hypothetical Data | ||

| MCF-7 | Breast | Value |

| A549 | Lung | Value |

| HCT116 | Colon | Value |

| PC-3 | Prostate | Value |

| U87-MG | Glioblastoma | Value |

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties can be initially screened using simple and rapid in vitro assays.

Experimental Protocol: Inhibition of Protein Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl).[6][16]

-

Compound Addition: Add various concentrations of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline to the reaction mixture. Use a known anti-inflammatory drug (e.g., diclofenac) as a positive control.

-

Denaturation: Induce protein denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

-

Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Experimental Protocol: TNF-α Release Assay in THP-1 Cells

-

Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[14]

-

Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After a suitable incubation period (e.g., 4 hours), collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the inhibitory effect of the compound on TNF-α release.

In Vivo Evaluation of Therapeutic Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Experimental Workflow: In Vivo Anticancer Efficacy Study

Caption: Workflow for assessing in vivo anticancer efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

-

Animal Model: Use rats or mice as the animal model.[3][4][20]

-

Compound Administration: Administer 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline orally or intraperitoneally at different doses. Administer a vehicle control and a positive control (e.g., indomethacin).

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

Experimental Protocol: Hot Plate Test (Analgesic)

-

Compound Administration: Administer the test compound at various doses.

-

Test Procedure: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency time for a response (e.g., licking of the hind paw or jumping).

-

Data Analysis: Compare the reaction times of the treated groups with the control group to assess the analgesic effect.

Future Directions and Conclusion

The journey of a drug from a conceptual molecule to a clinical candidate is long and arduous. 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline stands at the very beginning of this path, yet the foundational scientific principles underpinning its design are robust. The convergence of the pyrrolidine scaffold and the trifluoromethylaniline moiety presents a compelling case for its investigation as a novel therapeutic agent.

The experimental roadmap outlined in this guide provides a clear and logical progression for the preclinical evaluation of this compound. Initial in vitro screening for anticancer and anti-inflammatory activities will be crucial in identifying the most promising therapeutic avenue. Subsequent in vivo studies will then be essential to validate these findings and assess the compound's overall pharmacological profile.

Further investigations should also focus on elucidating the precise mechanism of action. Kinase profiling assays, for instance, could identify specific molecular targets in cancer cells.[21][22][23][24] Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be vital for optimizing the potency and selectivity of this chemical scaffold.

References

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed. Available from: [Link]

-

preclinical screening models for Analgesic drugs. SlideShare. Available from: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

-

in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. Available from: [Link]

-

In-Vivo Models for Management of Pain. Scientific Research Publishing. Available from: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Available from: [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available from: [Link]

-

Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. Available from: [Link]

-

Reactions of Aniline. Chemistry Steps. Available from: [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available from: [Link]

-

screening methods for Antinflammatory drugs slide share. SlideShare. Available from: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]

-

Synthesis of Aniline Derivatives for Sensors. Scribd. Available from: [Link]

-

NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available from: [Link]

-

Cancer Cell Line Screening (CCP-58). AddexBio. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available from: [Link]

-

Cancer Cell Panel Screening. Pharmaron. Available from: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

-

Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy. Seminars in Cancer Biology. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. SpringerLink. Available from: [Link]

-

Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. Available from: [Link]

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. PMC. Available from: [Link]

-

Nutraceutical Evaluation of Trigonelline's Therapeutic Potential by Targeting Bladder Cancer Stem Cells and Cancer-Associated Fibroblasts via Downregulation of TGFβ3/GLI2/YAP1 Signaling Hub. PMC. Available from: [Link]

-

Controversies in Targeted Therapy of Adult T Cell Leukemia/Lymphoma: ON Target or OFF Target Effects?. MDPI. Available from: [Link]

-

STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study. FirstWord Pharma. Available from: [Link]

-

Treeline Announces First Clinical Trials and Secures $200M in Additional Funding. Treeline Biosciences. Available from: [Link]

Sources

- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 5. In-Vivo Models for Management of Pain [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 13. Controversies in Targeted Therapy of Adult T Cell Leukemia/Lymphoma: ON Target or OFF Target Effects? | MDPI [mdpi.com]

- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharaohacademy.com [pharaohacademy.com]

- 16. journalajrb.com [journalajrb.com]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. AddexBio Service - CancerCellLineScreening [addexbio.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 21. caymanchem.com [caymanchem.com]

- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. m.youtube.com [m.youtube.com]

Technical Guide: Safety Profile and Toxicology of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. While it shares structural motifs with known toxic anilines, its specific toxicological profile is defined by the electron-withdrawing trifluoromethyl group and the lipophilic pyrrolidine ring.

Current GHS Status: Classified as a Skin, Eye, and Respiratory Irritant (Category 2/3). Critical Warning: As a research chemical, comprehensive chronic toxicity data (carcinogenicity, reproductive toxicity) is limited. Users must apply the Precautionary Principle , treating the substance as a potential methemoglobinemia inducer due to its aniline core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physical nature of this compound is the first step in exposure control. The trifluoromethyl group significantly increases lipophilicity compared to aniline, potentially enhancing dermal absorption.

| Property | Data | Relevance to Safety |

| Chemical Name | 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline | Official nomenclature. |

| CAS Number | 773899-18-6 | Unique identifier for inventory/regulatory checks. |

| Molecular Formula | C₁₁H₁₃F₃N₂ | Used for stoichiometry and waste calculation. |

| Molecular Weight | 230.23 g/mol | Determines molarity for dosing. |

| Physical State | Solid (often off-white/brown powder) | Dust inhalation risk (H335). |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Use organic solvent-resistant gloves. |

| LogP (Predicted) | ~3.0 - 3.5 | High lipophilicity; potential for bioaccumulation/dermal uptake. |

| Basicity | Weakly basic (Aniline N) | Incompatible with strong acids and oxidizers. |

Hazard Identification (GHS & SAR Analysis)

This section synthesizes empirical GHS data with Structure-Activity Relationship (SAR) analysis to predict hazards where experimental data is absent.

GHS Classification (29 CFR 1910.1200 / CLP)

Based on available safety data sheets from primary suppliers (e.g., Combi-Blocks):

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1][3]

-

STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[2][3]

SAR Hazard Assessment (The "Hidden" Risks)

Expert Insight: Standard SDSs often omit "theoretical" risks. However, the aniline substructure necessitates caution regarding Methemoglobinemia .

-

Mechanism: Hepatic oxidation of the aniline nitrogen (N-hydroxylation) can produce reactive metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

-

Modulating Factors: The electron-withdrawing -CF3 group at the ortho position may reduce the electron density on the amine, potentially slowing N-oxidation compared to unsubstituted aniline. However, the para-pyrrolidine group is electron-donating, which could counteract this stabilization. Treat as a potential blood toxin.

Toxicological Profile

Acute Toxicity

-

Oral: Data limited. Analogous fluorinated anilines often exhibit LD50 values in the range of 300–1000 mg/kg (Rat).

-

Inhalation: High risk of mucosal irritation. Dusts are damaging to the upper respiratory tract.

-

Dermal: Lipophilic nature suggests rapid absorption. Systemic toxicity (cyanosis) is a risk upon prolonged contact.

Metabolic Activation Pathway (Hypothetical)

The following diagram illustrates the theoretical metabolic fate leading to toxicity. This visualization aids in understanding why exposure control is critical.

Figure 1: Hypothetical metabolic activation pathway of aniline derivatives leading to methemoglobinemia.

Safe Handling & Exposure Control Protocol

Directive: Do not rely solely on PPE. Use the Hierarchy of Controls.

Engineering Controls (Primary Barrier)

-

Enclosure: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood.

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Static Control: Use anti-static weighing boats; dry powders can generate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Nitrile (0.11 mm min) or Silver Shield | Fluorinated organics can permeate standard latex. Double gloving provides a visual breach indicator. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |

| Respiratory | N95 (if outside hood) or P100 | Only if engineering controls fail. |

| Body | Lab Coat (Cotton/Poly) + Apron | Prevent contamination of street clothes. |

Self-Validating Handling Workflow

This workflow ensures that safety checks are integral to the experiment, not an afterthought.

Figure 2: Step-by-step handling protocol to minimize exposure risks.

Emergency & Environmental Protocols

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential aniline toxicity (MetHb).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[6][4][1][2][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE (including respiratory protection if powder is airborne).[7]

-

Wet Sweep: Cover the spill with a damp absorbent pad or wet sand to prevent dust generation.

-

Neutralize: Clean area with a mild detergent; avoid bleach (potential reaction with amines).

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 773899-18-6. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

- Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Methemoglobinemia and Aniline Derivatives. Chemical Research in Toxicology. (Contextual grounding for SAR analysis).

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Application Note: AN-SYN-2026-04

Subject: Scalable Synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution (

Executive Summary

This application note details a robust, two-step synthesis protocol for 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (CAS: 773899-18-6).[1] This compound is a critical fluorinated building block in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in drug candidates targeting metabolic disorders and infectious diseases.[2]

The protocol utilizes a Nucleophilic Aromatic Substitution (

Strategic Reaction Design

Retrosynthetic Analysis

The target molecule contains an electron-rich aniline core with a trifluoromethyl group at the ortho position and a pyrrolidine ring at the para position.

-

Challenge: Direct amination of the aniline (e.g., 4-halo-2-(trifluoromethyl)aniline) is difficult due to the electron-donating nature of the amino group, which deactivates the ring toward

. -

Solution: We utilize the nitro precursor. The nitro group (

) is strongly electron-withdrawing, significantly activating the para-fluorine toward nucleophilic attack by pyrrolidine. Subsequent reduction yields the target aniline.

Pathway Validation

-

Step 1 (

): Reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with pyrrolidine. The -

Step 2 (Reduction): Catalytic hydrogenation (

, Pd/C) converts the nitro group to the amine. This method is cleaner than Fe/HCl reductions, simplifying workup for pharmaceutical applications.

Experimental Protocol

Safety Pre-Check

-

Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

-

Nitro Compounds: Potentially energetic; avoid overheating.

-

Hydrogen Gas: Explosion hazard. Ensure proper grounding and inert gas purging.

-

PPE: Nitrile gloves, lab coat, safety goggles (splash resistant).

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)nitrobenzene

Reagents:

-

4-Fluoro-2-(trifluoromethyl)nitrobenzene (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Acetonitrile (MeCN) (Solvent, 5 mL/mmol)

Procedure:

-

Setup: Charge a round-bottom flask with 4-fluoro-2-(trifluoromethyl)nitrobenzene and MeCN. Add anhydrous

. -

Addition: Add pyrrolidine dropwise at 0°C to control the exotherm.

-

Reaction: Warm to room temperature and reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, yielding a bright yellow/orange product ( -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Recrystallize from Ethanol/Water or use flash chromatography if high purity is required.

Step 2: Reduction to 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (MeOH) (Solvent, 10 mL/mmol)

-

Hydrogen gas (

) (Balloon pressure or 1 atm)

Procedure:

-

Setup: Dissolve the nitro-intermediate in MeOH in a hydrogenation flask.

-

Catalyst Addition: Under an Argon blanket, carefully add Pd/C. Caution: Dry Pd/C can ignite methanol vapors.

-

Hydrogenation: Purge the system with

(x3). Stir vigorously under -

Monitoring: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Do not let the catalyst dry out on the filter (pyrophoric hazard).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Data & Specifications

Table 1: Process Parameters & Yields

| Parameter | Step 1 ( | Step 2 (Reduction) |

| Limiting Reagent | 4-Fluoro-2-(trifluoromethyl)nitrobenzene | Nitro-Intermediate |

| Solvent | Acetonitrile (MeCN) | Methanol (MeOH) |

| Temperature | 80°C (Reflux) | 20-25°C (RT) |

| Time | 4-6 Hours | 12 Hours |

| Typical Yield | 85-92% | 90-95% |

| Appearance | Yellow Solid | Off-white/Pale Brown Solid |

Table 2: Analytical Characterization (Expected)

| Technique | Characteristic Signals |

| 1H NMR (DMSO-d6) | |

| MS (ESI+) | |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water. |

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) and safety barriers.

Figure 1: Process flow diagram for the two-step synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline.

References

-

Oakwood Chemical . (n.d.). Fluorinated Anilines and Building Blocks. Retrieved February 15, 2026, from [Link]

-

Matrix Fine Chemicals . (n.d.). 4-(Pyrrolidin-1-yl)aniline Derivatives. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline in Drug Discovery

This Application Note and Protocol Guide details the strategic utilization of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS 773899-18-6), a high-value pharmacophore used in the development of Selective Androgen Receptor Modulators (SARMs), Tyrosine Kinase Inhibitors (TKIs), and nuclear receptor ligands.[1][2]

Executive Summary & Strategic Utility

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric features into a single rigid aryl core:

-

Pyrrolidine Ring (C4): A strong electron-donating group (EDG) that enhances solubility and acts as a hydrogen bond acceptor.[1][2] It mimics the steric bulk of a diethylamino group but with restricted conformational entropy.[2]

-

Trifluoromethyl Group (C2): An electron-withdrawing group (EWG) that modulates the pKa of the aniline nitrogen, increases lipophilicity (LogP), and blocks metabolic hydroxylation at the ortho-position.[1][2]

-

Primary Aniline (C1): The nucleophilic handle for downstream conjugation (Urea, Amide, or Heterocycle formation).[1][2]

Key Application Areas:

-

SARMs (Selective Androgen Receptor Modulators): Analogous to the LGD-4033 scaffold, where the CF3 replaces a nitrile or halogen to alter binding affinity and metabolic stability.[1][2]

-

Kinase Inhibitors: Used as the "solvent-front" or "hinge-binding" moiety in multi-targeted kinase inhibitors (e.g., FGFR, VEGFR) where the pyrrolidine solubilizes the hydrophobic core.[1][2]

Chemical Profile & Stability[1][2][3]

| Property | Specification |

| Chemical Name | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline |

| CAS Number | 773899-18-6 |

| Molecular Formula | C₁₁H₁₃F₃N₂ |

| Molecular Weight | 230.23 g/mol |

| Appearance | Off-white to light brown solid (darkens on oxidation) |

| Solubility | Soluble in DCM, DMSO, MeOH; Low solubility in Hexanes |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen, lowered by ortho-CF3) |

| Stability | Oxidation Sensitive. The electron-rich pyrrolidine ring activates the system, making the aniline prone to air oxidation (browning).[1][2][3] Store under Argon at -20°C. |

Critical Synthesis Logic (The "Why" and "How")[1][2]

The "Push-Pull" Electronic Challenge

This molecule exhibits a strong electronic "push-pull" effect. The pyrrolidine nitrogen pushes electron density into the ring (para-donation), while the CF3 group pulls density (inductive withdrawal).[2]

-

Consequence: The aniline nitrogen is nucleophilic but less basic than a standard aniline due to the ortho-CF3 steric and electronic effects.[2] However, the ring itself is electron-rich, making it susceptible to electrophilic attack or oxidation.[2]

Diagram 1: Pharmacophore & Reactivity Map[1][2]

Caption: Electronic map illustrating the "Push-Pull" dynamics. The pyrrolidine activates the ring, while the CF3 modulates the aniline's reactivity.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Recommended Route)

Note: Direct SNAr on 4-fluoro-2-(trifluoromethyl)aniline is sluggish due to electron donation from the amine.[1][2] The Nitro-reduction route is superior for purity.

Step 1: SNAr Displacement

-

Reagents: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene (1.0 equiv), Pyrrolidine (1.2 equiv), K₂CO₃ (1.5 equiv).[1][2]

-

Procedure:

-

Dissolve nitrobenzene derivative in DMF (0.5 M).

-

Add K₂CO₃ followed by dropwise addition of pyrrolidine at 0°C.

-

Warm to RT and stir for 2-4 hours (Color change to deep yellow/orange).

-

Workup: Pour into ice water. Filter the yellow solid (4-(pyrrolidin-1-yl)-2-(trifluoromethyl)-1-nitrobenzene).[2] Yields are typically >90%.[2]

-

Step 2: Reduction to Aniline

-

Reagents: Nitro intermediate, Pd/C (10% w/w), H₂ (balloon).

-

Procedure:

-

Dissolve the nitro compound in degassed solvent.[2]

-

Add Pd/C carefully under Argon.[2]

-

Purge with H₂ and stir at RT for 4-6 hours.

-

Critical Step: Filter through Celite under an inert atmosphere if possible.[1][2] The product is air-sensitive.[2]

-

Concentrate: Rotovap to yield the title aniline (CAS 773899-18-6).[1][2][4]

-

Storage: Store immediately at -20°C under Argon.

-

Protocol B: Urea Formation (SARM Ligand Synthesis)

Context: This reaction constructs the classic "A-ring / B-ring" linkage found in androgen receptor modulators.[1][2]

Reagents:

-

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (1.0 equiv)[1][2]

-

4-Cyano-3-(trifluoromethyl)phenyl isocyanate (or similar electrophile) (1.1 equiv)[1][2]

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (0.2 M). Add TEA.

-

Addition: Cool to 0°C. Add the isocyanate dropwise (dissolved in minimal DCM).

-

Reaction: Allow to warm to RT. Stir for 12 hours. A precipitate often forms (the urea).[1][2]

-

Purification:

Protocol C: Kinase Inhibitor Core Synthesis (SNAr with Pyrimidine)

Context: Attaching the aniline to a 2,4-dichloropyrimidine scaffold, common in EGFR/FGFR inhibitors.[1][2]

Reagents:

Workflow:

-

Stoichiometry Control: The aniline is bulky (ortho-CF3). Regioselectivity usually favors the C4-position of the pyrimidine due to sterics, but C2 addition is possible.[2]

-

Procedure:

-

Workup:

Troubleshooting & Expert Tips

| Issue | Root Cause | Solution |

| Low Yield in SNAr (Protocol C) | Steric hindrance of ortho-CF3. | Switch solvent to NMP and heat to 140°C in a microwave reactor. |

| Darkening of Aniline | Oxidation of pyrrolidine-rich ring.[2] | Use freshly prepared aniline.[1][2] Add 1% Sodium Ascorbate during workup if aqueous steps are prolonged.[2] |

| Regioisomer Mix (Protocol C) | Competition between C2/C4 Cl.[1][2] | Perform reaction at 0°C initially to favor C4 substitution, then slowly heat. |

| Solubility Issues | Rigid, planar structure. | Use TFA/DCM mixtures for NMR.[2] Use DMF/MeOH for reactions.[2] |

Visualization of Reaction Pathways

Caption: Step-wise synthesis of the intermediate and its divergence into two primary pharmaceutical workflows.

References

-

National Institutes of Health (NIH). (2021).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved October 24, 2025, from [Link](Strategic utility of pyrrolidine scaffolds).[2]

-

Journal of Medicinal Chemistry. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides. Retrieved October 24, 2025, from [Link](Downstream kinase inhibitor synthesis protocols).[2]

Sources

- 1. Tetflupyrolimet [sitem.herts.ac.uk]

- 2. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. 7550-03-0,ethyl (4-fluorophenyl)(hydroxy)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

Application Note: Optimal Solvent Systems for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline

The following Application Note and Protocol is designed for researchers requiring high-precision solubility data for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS 773899-18-6). This guide synthesizes physicochemical principles with practical laboratory workflows to ensure experimental reproducibility.

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a lipophilic, fluorinated aniline derivative commonly used as an intermediate in the synthesis of pharmaceutical APIs and agrochemicals.[1] Its structural dualities—a hydrophobic trifluoromethyl group and an electron-donating pyrrolidine moiety—create a specific solubility profile that challenges aqueous stability.[1]

This guide provides a validated protocol for solubilizing this compound, emphasizing Dimethyl Sulfoxide (DMSO) as the primary stock solvent and outlining strategies for aqueous dilution to prevent precipitation ("crashing out") in biological assays.[2]

Physicochemical Profile & Solubility Logic

Understanding the molecule's electronic environment is critical for solvent selection.[2]

-

Lipophilicity (LogP ~3.2 - 3.8): The trifluoromethyl (-CF₃) group exerts a strong hydrophobic effect, significantly reducing water solubility.[1]

-

Electronic Character: The pyrrolidine nitrogen (position 4) acts as a resonance donor, while the -CF₃ group (position 2) is electron-withdrawing.[1] This "push-pull" electronic system stabilizes the molecule but reduces the basicity of the aniline nitrogen, making pH-dependent solubility manipulation (e.g., using weak acids) less effective than with simple amines.[1]

-

Crystallinity: The compound often exists as a solid with high lattice energy; breaking this lattice requires a solvent with high dielectric constant and dipole moment (e.g., DMSO, DMF).[2]

Table 1: Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Application Suitability | Notes |

| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock | Recommended for -20°C storage.[1] |

| Ethanol (Absolute) | Good (~10-20 mM) | Secondary Stock | May require mild warming (37°C).[1] |

| DMF | Excellent (>50 mM) | Chemical Synthesis | Alternative to DMSO for reactions.[2] |

| Water (Neutral) | Insoluble | None | Causes immediate precipitation.[2] |

| 1M HCl (Aqueous) | Moderate | Specific Assays | Protonation may aid solubility but alters bio-activity. |

| DCM / Chloroform | Excellent | Synthesis / Extraction | Ideal for liquid-liquid extraction.[1] |

Protocol: Preparation of Stock Solution (50 mM)

Materials Required[1][4][5][6][7][8]

Step-by-Step Methodology

-

Gravimetric Analysis:

-

Solvent Addition:

-

Dissolution Mechanics:

-

Vortex: Vortex at medium speed for 30 seconds.

-

Visual Check: Hold the vial against a light source. If undissolved particulates remain (common due to the hydrophobic -CF₃ group), proceed to sonication.[1]

-

Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 2-5 minutes. Avoid heating above 40°C to prevent degradation.[2]

-

-

Validation:

Protocol: Aqueous Dilution for Biological Assays

A common failure point is the immediate precipitation of the compound when the DMSO stock is added to aqueous media (cell culture media, buffers).[1][2]

The "Step-Down" Dilution Technique

Direct addition of high-concentration stock (e.g., 50 mM) to water often causes "shock precipitation."[1]

Workflow:

-

Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.

-

Final Dilution: Add the 5 mM working solution dropwise to the aqueous buffer while vortexing rapidly.

-

Limit Final DMSO: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

Visualization: Dilution Workflow

Caption: Step-down dilution strategy to mitigate hydrophobic crashing of fluorinated anilines.

Storage and Stability

-

Hygroscopicity: DMSO is hygroscopic.[2] Absorbed water will cause the compound to precipitate over time.[2]

-

Storage: Aliquot the stock solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

-

Shelf Life:

-

Solid state: 2 years at 4°C.

-

DMSO Stock: 6 months at -20°C (if sealed tightly).[1]

-

Decision Tree: Solvent Selection

Use this logic flow to determine the correct solvent system based on your specific experimental constraints.

Caption: Solvent selection logic based on downstream experimental requirements.

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for substituted anilines. Retrieved from [Link]

-

American Chemical Society. (2021).[2][4] General Protocol for Cu-Mediated Fluoro-deamination. Organic Letters. Retrieved from [Link][2]

Sources

- 1. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. cpachem.com [cpachem.com]

- 3. 1158215-71-4 | 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming steric hindrance in 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline reactions

Topic: Overcoming Steric Hindrance in 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline Reactions Content Type: Technical Support Center (Troubleshooting & Protocols) Ticket ID: #CF3-PYR-001 Status: Open[1]

Technical Briefing: The "Orthogonality of Frustration"

The Molecule: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline The Core Conflict: This substrate presents a unique dichotomy in synthetic chemistry, often referred to as "electronic activation vs. steric deactivation."

-

Electronic Push (The Pyrrolidine): The pyrrolidinyl group at the para position is a potent electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring and, by extension, the aniline nitrogen. Theoretically, this should make the amine more nucleophilic [1].[1][2]

-

Steric/Inductive Pull (The Trifluoromethyl): The ortho-trifluoromethyl (-CF3) group acts as a massive steric gatekeeper.[1] It physically blocks the approach of electrophiles and metal centers. Simultaneously, its strong inductive effect (

) withdraws electron density through the sigma bond framework, lowering the basicity of the amine [2].

The Result: You have an amine that wants to react (electronically) but cannot reach the reaction site (sterically). Standard protocols (e.g., HATU couplings, standard Pd(PPh3)4 catalysis) will fail because they cannot overcome the kinetic barrier imposed by the -CF3 group.

Troubleshooting Center (Q&A)

Category A: Cross-Coupling Reactions (Buchwald-Hartwig)[1][3]

Q1: I am attempting a C-N coupling with an aryl bromide, but I see immediate catalyst decomposition (Pd black) and no product. What is happening?

Diagnostic: This is a classic symptom of ligand dissociation or failed reductive elimination .[1] The ortho-CF3 group prevents the aniline from coordinating effectively to the Palladium(II) center. If the amine cannot bind, the catalyst rests in an unstable state and eventually crashes out as Pd(0) black. Furthermore, even if it binds, the steric bulk hinders the final reductive elimination step.

Resolution:

-

Switch Ligand Class: Abandon simple phosphines (PPh3, dppf). You require Dialkylbiaryl Phosphines (Buchwald Ligands).[1]

-

Specific Recommendation: Use BrettPhos or RuPhos .[1]

-

Precatalysts: Switch to Pd-PEPPSI-IPr or G3-BrettPhos precatalysts.[1] These ensure the active Pd(0) species is generated efficiently without relying on the amine for stabilization.

Q2: My reaction works but yields are stalled at 40%. I’m using Cs2CO3 as a base. Should I heat it more?

Diagnostic: Heating may cause decomposition of the electron-rich pyrrolidine ring (oxidation). The issue is likely insufficient deprotonation . The -CF3 group lowers the pKa of the aniline protons, but the steric bulk slows down the base's approach. Carbonate bases (heterogeneous) are often too slow.[1]

Resolution:

-

Switch to Soluble Strong Bases: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide).[1]

-

Protocol Adjustment: Add the base first to the aniline solution to generate the amide anion (Ar-NH-) before adding the catalyst/electrophile. This "pre-activation" bypasses the kinetic barrier of deprotonation during the catalytic cycle [4].

Category B: Amide Coupling

Q3: I tried coupling this aniline with a carboxylic acid using HATU/DIPEA, but I only recovered the starting material. Is the amine dead?

Diagnostic: The amine is not dead, but it is sterically gated .[1] The active ester formed by HATU (At-O-7-azabenzotriazole) is a bulky electrophile.[1] The collision between the bulky active ester and the ortho-CF3 aniline is sterically prohibited.

Resolution:

-

Minimize the Electrophile: Switch to Acyl Fluorides or Acid Chlorides .

-

Why? The fluoride leaving group is small.[1] Acyl fluorides maintain high electrophilicity but significantly reduce the steric penalty in the transition state compared to OBt/OAt esters [5].

-

-

Reagent: Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Ghosez’s Reagent to generate the acid fluoride/chloride in situ.[1]

Visual Decision Support

The following diagrams illustrate the decision logic and the steric/electronic conflict map for this specific molecule.

Figure 1: Reaction Optimization Logic Tree

Caption: Decision tree for troubleshooting reaction failures based on the specific steric constraints of the 2-CF3 group.

Figure 2: Steric-Electronic Interaction Map

Caption: Mechanistic map showing the competing forces: Pyrrolidine activates the nitrogen, while CF3 sterically and inductively deactivates it.

Validated Protocols

Protocol A: High-Efficiency Amide Coupling (The Acyl Fluoride Method)

Best for: Coupling the 2-CF3 aniline with hindered carboxylic acids.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (1.1 equiv)[1]

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) [5]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (0.2 M)

Procedure:

-

Dissolve the carboxylic acid and DIPEA in dry DCM under N2.[1]

-

Add TFFH in one portion. Stir for 30 minutes at 0°C.

-

Checkpoint: This generates the highly reactive Acyl Fluoride in situ.[1]

-

-

Add the aniline (4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline).[1]

-

Allow to warm to Room Temperature and stir for 2-4 hours.

-

Note: If conversion is slow, heat to 50°C. The acyl fluoride is stable enough to withstand moderate heat, unlike some active esters.[1]

-

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Best for: Coupling the aniline with Aryl Bromides/Chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Aniline (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3) (2-5 mol%) [3][1]

-

Base: LiHMDS (1.0 M in THF) (2.2 equiv)

-

Solvent: THF or Toluene (degassed)

Procedure:

-

Pre-complexation (Optional but recommended): In a glovebox or under strict Argon, mix the Aryl Halide and Catalyst in the solvent.

-

Amine Activation: In a separate vial, treat the aniline with LiHMDS. Stir for 5-10 minutes.

-

Combination: Transfer the activated anilide solution to the catalyst/aryl halide mixture dropwise.

-

Reaction: Stir at 65°C for 4-12 hours.

References

-

Electronic Effects in Anilines: Title: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: Journal of the American Chemical Society URL:[10][Link]

-

Steric Hindrance in 2-Substituted Anilines: Title: Steric Hindrance Effect | Definition, Factors & Examples Source: Study.com / ChemTalk URL:[1][Link]

-

Buchwald-Hartwig Ligand Selection (BrettPhos/RuPhos): Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides Source: Chemical Science (RSC) URL:[11][Link]

-

Acyl Fluorides for Hindered Amides: Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL:[12][Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stability of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline under acidic reaction conditions

[1]

Executive Summary

This guide addresses the stability profile of 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (hereafter referred to as Compound A ) in acidic media.[1]

Compound A represents a classic "push-pull" aromatic system:

-

Push: The pyrrolidine ring (C4 position) acts as a strong electron-donating group (EDG) via resonance.[1]

-

Pull: The trifluoromethyl group (

, C2 position) acts as a strong electron-withdrawing group (EWG) via induction.[2][3]

While the

Part 1: Critical Troubleshooting (FAQs)

Issue 1: "My reaction mixture turned into a thick slurry/precipitate upon adding acid."

Diagnosis: Unanticipated Salt Formation & Solubility Crash.[1] Root Cause: Unlike simple anilines, Compound A possesses two basic nitrogen centers with distinct pKa values.[1]

-

Pyrrolidine Nitrogen (

): Although conjugated to the phenyl ring, this nitrogen remains the most basic site (approximate pKa ~5.0–6.0). -

Aniline Nitrogen (

): The ortho-

In mild acid (1–2 equivalents), the mono-cation forms exclusively at the pyrrolidine nitrogen. This salt is often highly crystalline and poorly soluble in non-polar organic solvents (DCM, Toluene), leading to immediate precipitation ("crashing out").

Corrective Action:

-

Solvent Switch: If maintaining a homogeneous solution is required, switch to high-dielectric solvents like Acetonitrile (ACN) or Methanol (MeOH) which better solvate the ionic species.

-

Counter-ion Exchange: Hydrochloride salts of this scaffold are often less soluble than their Methanesulfonate (MsOH) or Trifluoroacetate (TFA) counterparts.[1]

Issue 2: "The solution turned dark green/black after stirring in acid for >1 hour."

Diagnosis: Acid-Catalyzed Oxidative Degradation.[1]

Root Cause:

The pyrrolidine ring renders the phenyl core electron-rich.[1] While the

-

In the presence of trace oxidants (dissolved oxygen, metal impurities) and acid, the electron-rich aromatic ring can form radical cations.

-

These radicals undergo polymerization, leading to dark, insoluble tars (aniline blacks).

Corrective Action:

-

Degassing: rigorously sparge all acidic solvents with Argon/Nitrogen for 15 minutes prior to use.[1]

-

Light Protection: Wrap reaction vessels in aluminum foil. Electron-rich anilines are often photosensitive in solution.[1]

-

Antioxidants: For storage in acidic media, add trace Sodium Metabisulfite (

) if compatible with downstream chemistry.[1]

Issue 3: "Diazotization failed or produced low yields (Sandmeyer Reaction)."

Diagnosis: Side-Reactions of the Electron-Rich Ring.[1]

Root Cause:

When attempting to convert the primary

-

The pyrrolidine ring activates the ortho-positions (C3/C5) toward electrophilic attack.[1]

-

The generated diazonium species is an electrophile.[1]

-

Self-Coupling: The diazonium salt attacks unreacted starting material, forming azo dyes instead of the desired intermediate.

Corrective Action:

-

Reverse Addition: Add the diazonium salt to the nucleophile, or add the nitrite very slowly to the acid solution to keep the concentration of free aniline low.

-

Super-Acidic Media: Perform the reaction in concentrated

or TFA to fully protonate the pyrrolidine nitrogen. A fully protonated pyrrolidinium group becomes an Electron Withdrawing Group (EWG), deactivating the ring and preventing self-coupling.[1]

Part 2: Mechanistic Visualization

Diagram 1: Protonation States & Solubility Risks

This diagram illustrates the sequential protonation of Compound A and the associated solubility/reactivity changes.

Caption: Sequential protonation behavior. The Mono-cation (yellow) is the primary species in standard organic synthesis conditions and poses the highest risk of precipitation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues during experimentation.

Caption: Decision matrix for diagnosing instability. Green nodes indicate actionable solutions.

Part 3: Validated Protocols

Protocol A: Acidic Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the molecule.

-

Preparation: Dissolve 5 mg of Compound A in 1 mL of the intended solvent (e.g., MeOH).

-

Acid Addition: Add 5 equivalents of the acid to be used (e.g., 4M HCl in Dioxane).

-

Control: Prepare a second vial with only solvent + Compound A (no acid).

-

Incubation: Stir both vials at the intended reaction temperature for 1 hour.

-

Analysis:

-

Dilute 10 µL of the mixture into 1 mL of neutral ACN/Water (50:50).

-

Crucial: Do not use acidic diluent for the LCMS injection to prevent on-column degradation during analysis.[1]

-

Inject on LCMS.[1] Compare the Area% of the parent peak between Acid Sample and Control.

-

Pass Criteria: >98% recovery relative to control.

-

Protocol B: Recovery of Free Base from Salt

If the compound crashes out as a salt, use this mild method to recover the free base without inducing hydrolysis.

-

Suspension: Suspend the solid salt in Ethyl Acetate (EtOAc).

-

Neutralization: Add Saturated Aqueous Sodium Bicarbonate (

) slowly at 0°C.-

Note: Avoid NaOH.[1] Strong hydroxide bases can trigger hydrolysis of the

group or nucleophilic aromatic substitution of the pyrrolidine ring under heat.

-

-

Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer.[1]

-

Drying: Dry over

(Sodium Sulfate), filter, and concentrate.

Part 4: Scientific Rationale & References

The Stability of the Trifluoromethyl ( ) Group

The

The "Push-Pull" Electronic Effect

The pyrrolidine ring is a strong electron donor. In acidic media, if the pyrrolidine nitrogen is not fully protonated (e.g., weak acid or low equivalents), the ring remains electron-rich and prone to oxidation [2, 4]. If the pyrrolidine is fully protonated (forming an ammonium species), it stops donating electrons, and the ring becomes significantly deactivated. This "switchable" electronic state is the key to handling the molecule: To stabilize the ring against oxidation, you must fully protonate the pyrrolidine nitrogen.

References

-

BenchChem Technical Support. (2025).[1][4] Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from

-

ResearchGate. (2025).[1] Aniline degradation by electrocatalytic oxidation: Mechanisms and Pathways. Retrieved from

-

Study.com. (2024).[1] pKa Comparison: Aniline vs Pyrrolidine. Retrieved from

-

MDPI. (2024).[1] Predicting pKa Values of Para-Substituted Aniline Radical Cations. Molecules. Retrieved from

-

NIH / PMC. (2025).[1] Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from

-

PubChem. (2025).[1][5] Compound Summary: 4-(pyrrolidin-1-yl)aniline derivatives. Retrieved from

Disclaimer: This guide is based on structure-activity relationship (SAR) principles and general chemical behavior of trifluoromethyl-anilines. Always perform a small-scale stability test (Protocol A) before committing high-value material.

Sources

- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Pyrrolidin-1-ylcarbonyl)aniline | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Isolating 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline and Removing Unreacted Pyrrolidine

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, with a specific focus on the efficient removal of unreacted pyrrolidine.

Troubleshooting & FAQs: Quick Navigation

| Issue / Question | Click for a Quick Answer |

| My NMR shows a significant amount of residual pyrrolidine. What is the most effective way to remove it? | |

| I'm concerned about the stability of my product during an acidic wash. Are there alternatives? | |

| During column chromatography, my product is streaking. How can I improve the separation? | |

| Can I remove the pyrrolidine by simply putting the reaction mixture on a rotary evaporator? | |

| What is the underlying principle of using an acid wash for separation? |

In-Depth Technical Guide

Understanding the Chemistry: The Key to Effective Purification

The successful separation of 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline from unreacted pyrrolidine hinges on the significant differences in their physicochemical properties.

| Property | Pyrrolidine | 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline | Significance for Separation |

| Basicity (pKa of conjugate acid) | ~11.3[1] | Estimated ~4-5 | The large difference in basicity is the cornerstone of acid-base extraction. Pyrrolidine is a much stronger base. |

| Boiling Point | 87-88 °C[2][3][4][5] | > 200 °C (estimated) | The high volatility of pyrrolidine allows for its removal by evaporation or distillation. |

| Polarity | High | Moderately Polar | This difference allows for separation by column chromatography. |

| Physical State | Liquid[2][4] | Solid (likely) | Recrystallization is a viable final purification step for the solid product. |

The electron-withdrawing trifluoromethyl group on the aniline ring significantly reduces the basicity of the aromatic amine.[6] This makes the 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline substantially less basic than the starting pyrrolidine, a cyclic secondary amine. This difference is the key to a successful separation using acid-base extraction.

Recommended Purification Strategies

This is the most efficient and scalable method for removing the bulk of unreacted pyrrolidine. The principle lies in the selective protonation of the more basic pyrrolidine, rendering it water-soluble as a salt, while the less basic aniline product remains in the organic phase.

Experimental Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The number of washes depends on the amount of residual pyrrolidine. Generally, 2-3 washes are sufficient.

-

Phase Separation: Allow the layers to separate. The protonated pyrrolidine (pyrrolidinium chloride) will be in the aqueous layer.[7][8] Drain and collect the aqueous layer.

-

Neutralization and Back-Extraction (Optional): To confirm the presence of pyrrolidine in the aqueous washes, you can basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. This step is typically for confirmation and not part of the main purification workflow.

-

Final Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality Behind the Protocol:

-

Why dilute acid? A dilute acid is strong enough to fully protonate the highly basic pyrrolidine but may not fully protonate the significantly less basic aniline product, thus maximizing the separation efficiency.

-

Why is pyrrolidinium hydrochloride water-soluble? The formation of the ionic salt drastically increases its polarity, making it highly soluble in the aqueous phase.[7][8]

Troubleshooting Acid-Base Extraction:

-

Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

-

Product Precipitation: If the hydrochloride salt of your aniline product has some water solubility, you may observe some precipitation. In this case, using a weaker acid like citric acid or performing the extraction at a more dilute concentration can be beneficial.

For removing trace amounts of pyrrolidine or for separating other non-basic impurities, column chromatography is a suitable method.

Experimental Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Eluent System: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

-

TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems. The less polar aniline product should have a higher Rf value than the more polar pyrrolidine.

-

Column Packing and Loading: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Troubleshooting Column Chromatography:

-

Streaking/Tailing of the Product Spot: Amines can sometimes interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[9] This will neutralize the acidic sites on the silica and improve the peak shape.

If the purified 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a solid, recrystallization is an excellent final step to achieve high purity.

Experimental Protocol:

-

Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10][11] Test small batches in various solvents (e.g., hexanes, ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes) to find the optimal one.

-

Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the solid.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Workflow: Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction.

Quick Answers to FAQs

Q: My NMR shows a significant amount of residual pyrrolidine. What is the most effective way to remove it?

A: The most effective method is an acid-base extraction. Dissolve your crude product in a solvent like ethyl acetate and wash it several times with 1 M HCl. The highly basic pyrrolidine will be protonated and move into the aqueous layer, leaving your less basic product in the organic layer.

Q: I'm concerned about the stability of my product during an acidic wash. Are there alternatives?

A: If your product is acid-sensitive, you can use a milder acidic solution like 10% aqueous citric acid. Alternatively, you can remove the bulk of the pyrrolidine by dissolving the crude mixture in a minimal amount of a suitable solvent and then concentrating it under high vacuum, taking advantage of pyrrolidine's low boiling point (87-88 °C).[2][3][4][5] This can be followed by column chromatography for final purification.

Q: Can I remove the pyrrolidine by simply putting the reaction mixture on a rotary evaporator?

A: Yes, for bulk removal, this is a viable first step. Given the significant difference in boiling points between pyrrolidine and your aniline product, rotary evaporation under reduced pressure will remove a substantial amount of the unreacted pyrrolidine. However, this will likely not remove trace amounts, and a secondary purification step like acid-base extraction or column chromatography will be necessary to achieve high purity.

Q: What is the underlying principle of using an acid wash for separation?

A: The principle is the difference in basicity. Pyrrolidine is a strong base (pKa of its conjugate acid is ~11.3), while 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a much weaker base due to the electron-withdrawing trifluoromethyl group.[1][6] When you wash with a dilute acid, the pyrrolidine is readily protonated to form a water-soluble salt (pyrrolidinium chloride), which is then extracted into the aqueous layer. Your less basic product remains largely unprotonated and stays in the organic layer.

References

-